molecular formula C10H13NO2 B13677931 Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate

Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate

Cat. No.: B13677931
M. Wt: 179.22 g/mol
InChI Key: OPBGNGNKDSKWTQ-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a cyclopropyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways The cyclopropyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors

Comparison with Similar Compounds

Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-5-8(11-9)7-3-4-7/h5-7,11H,2-4H2,1H3

InChI Key

OPBGNGNKDSKWTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C2CC2

Origin of Product

United States

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